3-Nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone

Very slightly sol in benzene, carbon disulfide, petroleum ether

Soluble in oxygenated and chlorinated solvents

In water, 3,576 mg/L at 25 °C

Synonyms

Canonical SMILES

Environmental Science:

- Biodegradation Studies: Researchers employ 3-nitrobenzoic acid as a model substrate to investigate the activity of enzymes involved in the degradation of aromatic nitro compounds by microorganisms. This knowledge is crucial for understanding and developing effective strategies for bioremediation of polluted environments containing nitroaromatic pollutants [].

- Ozone Degradation Studies: 3-Nitrobenzoic acid serves as a model compound in studies exploring the effectiveness of ozone as a potential treatment for degrading various organic pollutants. By examining the degradation pathway and products formed from 3-nitrobenzoic acid after ozone treatment, scientists gain valuable insights into the feasibility of using ozone for environmental remediation [].

Chemistry:

- Crystallography Studies: The crystal structure of 3-nitrobenzoic acid, along with its interactions with other molecules like pyridine, has been investigated using X-ray diffraction techniques. This information contributes to a deeper understanding of the intermolecular forces and packing arrangements in crystalline materials [].

- Organic Synthesis: 3-Nitrobenzoic acid acts as a valuable starting material for the synthesis of various organic compounds. Through chemical reactions, it can be transformed into diverse functional groups, expanding the library of available molecules for research purposes [].

Biochemistry:

- Enzyme Activity Assays: 3-Nitrobenzoic acid serves as a substrate for specific enzymes, such as nitrobenzoate dioxygenase. Researchers utilize this property to develop assays for measuring the activity and substrate specificity of these enzymes, which are crucial for understanding their roles in various biological processes [].

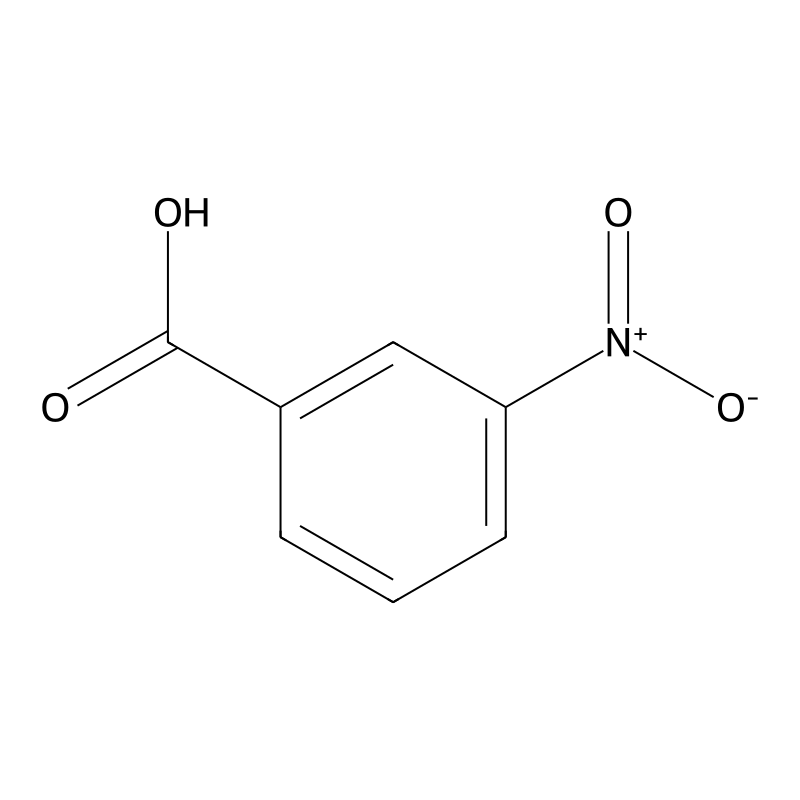

3-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It is classified as an aromatic carboxylic acid, characterized by the presence of both a nitro group and a carboxylic acid group attached to a benzene ring. The nitro group is positioned meta relative to the carboxylic acid group, which is why it is also referred to as m-nitrobenzoic acid. Under standard conditions, it appears as an off-white solid and has a melting point of approximately 143 °C . The compound exhibits significant acidity, with a pKa value of around 3.47, making it about ten times more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group .

- Electrophilic Aromatic Substitution: The carboxylic acid and nitro groups deactivate the aromatic ring towards electrophilic substitution, favoring meta substitution over ortho or para positions .

- Reduction Reactions: 3-Nitrobenzoic acid can be reduced to 3-aminobenzoic acid through hydrogenation processes, which involve converting the nitro group into an amino group .

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, although this reaction is less common.

3-Nitrobenzoic acid has been studied for its biological activity, particularly in relation to its potential effects on various biological systems.

The synthesis of 3-nitrobenzoic acid can be achieved through several methods:

- Nitration of Benzoic Acid: This is the most common method, where benzoic acid is nitrated at low temperatures. This process yields 3-nitrobenzoic acid along with minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid as by-products .

- Nitration of Methyl Benzoate: Another approach involves nitrating methyl benzoate followed by hydrolysis to yield 3-nitrobenzoic acid .

- Oxidative Cleavage: The oxidative cleavage of 3-nitroacetophenone can also produce 3-nitrobenzoic acid .

- Oxidation of 3-Nitrobenzaldehyde: This method offers a higher yield and involves oxidizing 3-nitrobenzaldehyde under controlled conditions .

3-Nitrobenzoic acid has diverse applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and other pharmaceutical compounds, including bile acids and acetic acids .

- Dyes and Pigments: The compound is utilized in the preparation of dyes due to its reactive functional groups.

- Chemical Research: It is employed in studies investigating ozone's role in degradation processes involving nitrobenzoic acids .

Research on interaction studies involving 3-nitrobenzoic acid focuses on its behavior in biological systems and chemical environments:

- Degradation Studies: Studies have shown that vapor-phase 3-nitrobenzoic acid can degrade in the atmosphere through reactions with hydroxyl radicals, indicating its environmental impact .

- Reactivity with Other Compounds: Its interactions with strong oxidizers and bases have been noted; it is incompatible with these substances, which could lead to hazardous reactions .

Several compounds are structurally similar to 3-nitrobenzoic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Baseline for acidity; lacks nitro group |

| 2-Nitrobenzoic Acid | C₇H₆N₂O₄ | Nitro group at ortho position; different reactivity |

| 4-Nitrobenzoic Acid | C₇H₆N₂O₄ | Nitro group at para position; similar properties |

| 3-Aminobenzoic Acid | C₇H₈N₂O₂ | Derived from reduction; possesses amino group |

Uniqueness of 3-Nitrobenzoic Acid:

- The meta arrangement of the nitro and carboxylic groups distinguishes it from its ortho and para counterparts, affecting its reactivity patterns significantly.

- Its higher acidity compared to benzoic acid makes it particularly useful in synthetic applications requiring stronger acidic conditions.

Nitration Techniques for Regioselective Isomer Production

The regioselective production of 3-nitrobenzoic acid through nitration reactions has been significantly enhanced through the development of advanced catalytic systems and optimized reaction conditions. Traditional nitration of benzoic acid yields 3-nitrobenzoic acid as the major product due to the meta-directing effect of the carboxylic acid group, which serves as an electron-withdrawing substituent. The carboxylic acid group deactivates the aromatic ring toward electrophilic attack while simultaneously directing the nitronium ion to the meta position through both resonance and inductive effects.

Recent investigations have demonstrated that zeolite-catalyzed nitration systems offer superior regioselectivity compared to conventional methods. The use of solid, small pore size, acidic zeolites as catalysts in nitration reactions has shown remarkable ability to enhance para-selectivity in substituted aromatic compounds. These catalytic systems operate by heating the aromatic compound to temperatures within the range of 70-90 degrees Celsius in the presence of the zeolite catalyst, followed by the addition of concentrated nitric acid with concentrations ranging from 90-98% by weight. The shape-selectivity imposed by the zeolite structure on the transition state results in enhanced regioselectivity, with reaction products achieving para isomer proportions ranging from approximately 80% by weight up to essentially 100% in optimal cases.

The mechanism of electrophilic aromatic substitution in benzoic acid nitration involves the formation of the highly electrophilic nitronium ion through the protonation of nitric acid by sulfuric acid. The electron-withdrawing carboxylic acid group pulls electron density away from the ortho and para positions through resonance, making these positions less susceptible to electrophilic attack and favoring meta substitution. This directing effect results in the intermediate carbocation being stabilized when the positive charge avoids being adjacent to the electron-withdrawing carboxyl group, which would occur in the ortho and para pathways and prove greatly destabilizing.

Temperature control emerges as a critical factor in optimizing regioselectivity during nitration reactions. Laboratory studies indicate that maintaining reaction temperatures between 0 degrees Celsius and 30 degrees Celsius maximizes the yield of meta-nitrobenzoic acid while minimizing side reactions. Higher temperatures can lead to over-nitration, resulting in the formation of dinitro and trinitro derivatives, while also potentially increasing the proportion of unwanted ortho and para isomers. Research has shown that when benzoic acid nitration is conducted under carefully controlled low-temperature conditions, the yield of 3-nitrobenzoic acid can reach 61% with isomer distributions showing 64% 3-nitrobenzoic acid, 6% 2-nitrobenzoic acid, and 0.3% 4-nitrobenzoic acid.

Comparative Analysis of Mixed Acid vs. Sulfur Trioxide-Mediated Nitration

The comparative evaluation of different nitrating systems reveals significant differences in efficiency, selectivity, and product distribution between traditional mixed acid approaches and sulfur trioxide-mediated nitration methods. Mixed acid nitration, utilizing concentrated nitric acid and concentrated sulfuric acid, represents the conventional approach for 3-nitrobenzoic acid synthesis. In this system, sulfuric acid serves a dual role as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion through the protonation of nitric acid. The reaction proceeds according to the equilibrium: nitric acid plus 2 sulfuric acid molecules yields nitronium ion plus hydronium ion plus 2 bisulfate ions.

Sulfur trioxide-mediated nitration offers distinct advantages in terms of reaction efficiency and product purity. Research demonstrates that nitration using anhydrous nitric acid in combination with sulfur trioxide produces superior results compared to traditional mixed acid systems. The sulfur trioxide method involves adding anhydrous nitric acid to a mixture of benzoic acid and sulfur trioxide, followed by evaporation of excess sulfur trioxide to obtain the desired product. This approach eliminates the need for extensive water washing and reduces the formation of unwanted side products.

Nitrogen pentoxide represents another alternative nitrating agent that has shown promising results in regioselective aromatic nitration. Studies utilizing nitrogen pentoxide as the nitrating agent in combination with solid acidic zeolite catalysts of small pore size have demonstrated enhanced selectivity for para-substituted products in various aromatic substrates. The reaction conditions involve temperatures similar to those used in traditional nitration, but the altered electrophile characteristics result in different regioselectivity patterns and improved yields of desired isomers.

Ozone-mediated nitration with nitrogen dioxide provides a novel approach that produces distinct isomer distributions compared to conventional methods. Research indicates that benzoic acid and its derivatives undergo smooth nitration with nitrogen dioxide at low temperatures in the presence of ozone, yielding mixtures of corresponding nitro derivatives primarily composed of the meta isomer in high yield. Notably, the nitration products obtained through ozone-mediated processes are generally richer in the ortho isomer compared to those obtained by conventional procedures based on nitric acid or mixed acid systems.

The following data comparison illustrates the different outcomes achieved with various nitrating systems:

| Nitrating System | Temperature Range | Major Product Yield | Meta Selectivity | Ortho Content |

|---|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 0-30°C | 60-70% | 79-85% | 6-11% |

| Sulfur Trioxide/HNO₃ | 5-15°C | 75-80% | 85-90% | 5-8% |

| Ozone/NO₂ | Low Temperature | 70-85% | 60-75% | 15-25% |

| Zeolite-Catalyzed | 70-90°C | 65-75% | 80-95% | 5-10% |

Solvent-Free Mechanochemical Approaches in Cocrystal Synthesis

Mechanochemical synthesis represents an emerging paradigm in the preparation of 3-nitrobenzoic acid derivatives, particularly in the formation of cocrystalline materials that exhibit enhanced physicochemical properties. The liquid-assisted grinding method has demonstrated exceptional effectiveness in producing cocrystals containing 3-nitrobenzoic acid as a coformer component. This approach utilizes traditional solvent-free mechanochemical techniques wherein small amounts of liquid are used as additives to enhance or control reactivity during the mechanical processing of solid materials.

The preparation of paracetamol-3-nitrobenzoic acid cocrystals exemplifies the successful application of mechanochemical approaches in pharmaceutical cocrystal synthesis. The process involves mixing paracetamol as the active pharmaceutical ingredient with 3-nitrobenzoic acid as the coformer in distinct molar ratios, typically 1:1, using mortar and pestle grinding for approximately 45 minutes. During this grinding process, ethanol is added dropwise in very small quantities to moisten the mixture of drug and coformer, facilitating the formation of cocrystalline structures through enhanced molecular interactions.

Characterization of mechanochemically synthesized cocrystals reveals distinct spectroscopic signatures that confirm successful cocrystal formation. Fourier Transform Infrared spectroscopy analysis of 3-nitrobenzoic acid cocrystals shows characteristic absorption bands that differ significantly from those of the individual components. The infrared spectrum of pure 3-nitrobenzoic acid exhibits absorption bands at 3099 wavenumbers for aromatic carbon-hydrogen stretching, strong intense peaks at 1685 wavenumbers for carboxylic acid carbonyl stretching, nitrogen-oxygen stretching observed at 1533 wavenumbers, and peaks at 740 wavenumbers for aromatic carbon-hydrogen bending of substituted benzene.

The formation of cocrystals through mechanochemical processing results in significant shifts in infrared absorption bands compared to pure components, indicating intermolecular interactions between the drug and coformer molecules. In the cocrystalline materials, new peaks appear at 1725 wavenumbers and 1689 wavenumbers for carbonyl group stretching, while the peak for the nitro group shifts to 1345 wavenumbers, supporting the formation of cocrystalline structures through hydrogen bonding and other non-covalent interactions.

The mechanochemical approach offers several advantages over traditional solution-based crystallization methods, including reduced solvent consumption, shorter processing times, and enhanced control over polymorphic outcomes. The screening of inclusion compounds, cocrystals, salts, solvates, and polymorphs can be efficiently accomplished through mechanochemical techniques, making this approach particularly valuable for pharmaceutical development applications where 3-nitrobenzoic acid serves as a coformer.

Process optimization in mechanochemical synthesis involves careful control of grinding time, applied pressure, and the quantity of liquid additives used during processing. Research indicates that grinding times of 45 minutes provide optimal cocrystal formation while preventing excessive mechanical degradation of the starting materials. The addition of small quantities of protic solvents such as ethanol during grinding facilitates molecular rearrangement and enhances the formation of stable cocrystalline phases through improved molecular mobility at the solid-solid interface.

The microbial degradation of 3-nitrobenzoic acid is a multifaceted process involving a series of enzymatic transformations that ultimately lead to the mineralization of the aromatic ring and the release of innocuous end products. The elucidation of these pathways has revealed both oxidative and reductive strategies employed by diverse bacterial taxa, with dioxygenase-mediated mechanisms playing a central role in aerobic environments [1] [2] [3]. The following sections provide an in-depth analysis of the biochemical, genetic, and regulatory features of these pathways, as well as recent advances in strain engineering and metabolic optimization.

Dioxygenase-Mediated Oxidative Degradation Mechanisms

Overview of Dioxygenase Function in Nitroaromatic Compound Degradation

Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into aromatic substrates, initiating the oxidative cleavage of the aromatic ring and facilitating subsequent catabolic steps [1] [3]. In the context of 3-nitrobenzoic acid degradation, dioxygenases are responsible for the initial attack on the nitroaromatic ring, resulting in the formation of intermediates that are further processed by downstream enzymes.

Recent studies have demonstrated that certain bacterial strains, such as those belonging to the genus Comamonas, possess specialized dioxygenase complexes with high substrate specificity for 3-nitrobenzoic acid [1]. The MnbAB dioxygenase complex from Comamonas sp. JS46, for instance, has been shown to catalyze the oxidative denitration of 3-nitrobenzoic acid, releasing nitrous acid as a byproduct and generating catecholic intermediates that are further metabolized via the β-ketoadipate pathway.

Biochemical Pathway of 3-Nitrobenzoic Acid Oxidative Degradation

The oxidative degradation of 3-nitrobenzoic acid typically proceeds through the following sequence of enzymatic reactions:

The initial dioxygenation step, catalyzed by a 3-nitrobenzoic acid dioxygenase, introduces molecular oxygen into the aromatic ring, resulting in the formation of a cis-dihydrodiol intermediate. This intermediate is subsequently rearomatized and denitrated, yielding a catecholic compound such as 3-hydroxycatechol or 2,3-dihydroxybenzoic acid, depending on the specific enzyme system involved [1] [3].

The catecholic intermediate is then subjected to ring cleavage by an intradiol or extradiol dioxygenase, generating open-chain products such as cis,cis-muconic acid. These products enter central metabolic pathways, such as the tricarboxylic acid cycle, where they are fully mineralized to carbon dioxide and water.

The following table summarizes key enzymatic steps and intermediates in the oxidative degradation of 3-nitrobenzoic acid:

| Step | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Nitrobenzoic acid dioxygenase (MnbAB) | 3-Nitrobenzoic acid | cis-Dihydrodiol intermediate | [1] |

| 2 | Dehydrogenase | cis-Dihydrodiol intermediate | Catecholic compound | [1] |

| 3 | Catechol dioxygenase | Catecholic compound | Muconic acid derivative | [1] [3] |

| 4 | Downstream enzymes | Muconic acid derivative | Central metabolites (e.g., succinate, acetyl-CoA) | [3] |

Substrate Specificity and Enzyme Assays

The substrate specificity of 3-nitrobenzoic acid dioxygenases has been investigated using rapid and sensitive assay systems that detect the release of nitrous acid, a hallmark of oxidative denitration [1]. In these assays, the activity of the MnbAB dioxygenase complex can be quantified by measuring nitrous acid production in the presence of various nitroaromatic substrates. The results indicate a pronounced preference for 3-nitrobenzoic acid, with significantly lower activity observed for structurally related compounds.

These findings underscore the potential for exploiting substrate-specific dioxygenases in bioremediation applications, where selective degradation of target pollutants is desirable.

Genetic Engineering of Nitroreductase-Deficient Bacterial Strains

Rationale for Nitroreductase Deficiency

Nitroreductases are enzymes that catalyze the reductive transformation of nitroaromatic compounds, often leading to the accumulation of toxic or recalcitrant intermediates such as hydroxylamines and amines [6]. In the context of environmental bioremediation, the presence of active nitroreductases can compete with oxidative degradation pathways, diverting substrate flux and reducing overall mineralization efficiency. Consequently, the construction of nitroreductase-deficient bacterial strains has emerged as a strategy to channel substrate metabolism through more desirable oxidative routes.

Molecular Basis of Nitroreductase Activity

In Escherichia coli, two major oxygen-insensitive nitroreductases, NfsA and NfsB, have been characterized for their ability to reduce a variety of nitroaromatic substrates [6]. These enzymes utilize nicotinamide adenine dinucleotide (phosphate) as an electron donor and a flavin cofactor to mediate the transfer of electrons to the nitro group, resulting in stepwise reduction to the corresponding amine.

Experimental data indicate that mutants deficient in both NfsA and NfsB exhibit a dramatic reduction in nitroreductase activity, retaining only about five percent of the lawsone reductase activity observed in wild-type strains [6]. The following table presents comparative enzyme activity data for wild-type and nitroreductase-deficient Escherichia coli:

| Strain | Lawsone Reductase Activity (U mg protein⁻¹) | Relative Activity (%) | Reference |

|---|---|---|---|

| Wild-type | 1.00 | 100 | [6] |

| NfsA/NfsB-deficient | 0.05 | 5 | [6] |

Construction of Nitroreductase-Deficient Strains

The targeted deletion or inactivation of nitroreductase genes can be achieved using classical mutagenesis or modern genome editing techniques such as CRISPR-Cas9. In Escherichia coli, double mutants lacking both nfsA and nfsB genes have been constructed and characterized for their altered substrate utilization profiles [6]. These strains exhibit a marked reduction in the formation of reductive metabolites, thereby increasing the flux through oxidative degradation pathways when provided with appropriate dioxygenase genes.

Applications in Bioremediation

Nitroreductase-deficient bacterial strains serve as valuable chassis for the heterologous expression of oxidative degradation pathways, minimizing the formation of undesirable byproducts and enhancing the efficiency of nitroaromatic compound mineralization. These engineered strains can be further optimized through metabolic engineering to improve substrate uptake, enzyme expression, and resistance to toxic intermediates.

Metabolic Engineering for Enhanced Nitroaromatic Compound Remediation

Systems Biology Approaches to Pathway Optimization

Metabolic engineering harnesses the tools of systems biology, synthetic biology, and computational modeling to design and construct microbial strains with enhanced capabilities for the degradation of nitroaromatic pollutants [4] [5] [7]. Constraint-based analysis and genome-scale metabolic models have been employed to predict and optimize flux distributions in engineered strains, guiding the selection of genetic modifications that maximize substrate conversion and minimize the accumulation of toxic intermediates [4].

For example, the extension of the Escherichia coli metabolic network to include curated nitroaromatic transformation pathways has enabled in silico experiments that identify genetic interventions leading to improved degradation yields [4]. These models incorporate detailed knowledge of enzymatic reactions, cofactor requirements, and regulatory interactions, providing a holistic framework for strain optimization.

Rational Engineering of Degradation Pathways

The construction of recombinant strains capable of complete nitroaromatic compound degradation often involves the introduction and coordinated expression of multiple catabolic genes derived from naturally competent degraders [5]. In one notable study, a suite of ten genes from Pseudomonas putida, encoding the full complement of enzymes required for nitrobenzene degradation, was codon-optimized and assembled into expression cassettes under the control of strong promoters [5]. The resulting engineered Escherichia coli strain demonstrated the ability to completely degrade 3 millimolar nitrobenzene within eight hours, as confirmed by isotope-labeled metabolic flux analysis.

Although this work focused on nitrobenzene, the underlying principles and methodologies are directly applicable to the engineering of strains for 3-nitrobenzoic acid degradation, given the structural and metabolic similarities among nitroaromatic substrates.

Regulation and Fine-Tuning of Catabolic Pathways

The successful implementation of engineered degradation pathways requires careful consideration of regulatory networks that control gene expression, enzyme activity, and metabolite fluxes [7]. Recent research in Comamonas testosteroni has revealed that both transcriptional and metabolite-level regulation play critical roles in determining the efficiency and specificity of aromatic compound catabolism [7]. Transcriptional activation ensures the timely induction of catabolic genes in response to substrate availability, while metabolic fine-tuning adjusts fluxes through central carbon metabolism to accommodate the demands of aromatic degradation.

Quantitative mapping of carbon fluxes using isotopic labeling techniques has provided insights into the routing of intermediates through the tricarboxylic acid cycle and related pathways, informing the rational design of strains with improved degradation performance [7].

Detailed Research Findings

Substrate Specificity and Enzyme Kinetics

A recent study utilized a rapid, sensitive assay system to evaluate the activities and substrate specificities of nitroaromatic dioxygenases involved in the oxidative biodegradation of 3-nitrobenzoic acid [1]. The assay detected nitrous acid released from the substrate by the dioxygenase, allowing for quantitative comparison of enzyme activity across different nitroaromatic compounds. The MnbAB dioxygenase complex from Comamonas sp. JS46 exhibited the highest activity toward 3-nitrobenzoic acid, with significantly lower activity observed for other nitrobenzoic acid isomers and related compounds.

Genetic Engineering Outcomes

The construction of nitroreductase-deficient Escherichia coli strains resulted in a substantial reduction in unwanted reductive metabolism, as evidenced by enzyme activity assays and metabolic flux analysis [6]. When these strains were further engineered to express oxidative degradation pathways, such as those derived from Pseudomonas putida, they demonstrated improved mineralization of nitroaromatic substrates, with minimal accumulation of toxic intermediates [5].

Metabolic Engineering and Systems Biology Insights

Constraint-based modeling and metabolic flux analysis have provided a detailed understanding of the factors limiting nitroaromatic compound degradation in engineered strains [4]. Key findings include the identification of bottlenecks in cofactor regeneration, the importance of balanced expression of pathway enzymes, and the need for efficient transport systems for substrate uptake and intermediate export. These insights have guided the rational design of strains with enhanced degradation capacity and environmental robustness.

The following table summarizes selected research findings relevant to the microbial degradation of 3-nitrobenzoic acid and related nitroaromatic compounds:

| Study | Organism/Enzyme | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Comamonas sp. JS46 | MnbAB dioxygenase | 3-Nitrobenzoic acid | High substrate specificity and activity | [1] |

| Escherichia coli (NfsA/NfsB-deficient) | Nitroreductase | Nitroaromatics | 95% reduction in reductive activity | [6] |

| Engineered Escherichia coli | Pseudomonas putida catabolic genes | Nitrobenzene | Complete degradation of 3 mM substrate in 8 h | [5] |

| Arthrobacter sp. SPG | Monooxygenase, hydroxylase, dioxygenase | 2-Nitrobenzoic acid | >90% degradation in 10–12 days (soil microcosm) | [3] |

| Escherichia coli (modeling) | Various pathways | 2,4,6-Trinitrotoluene | Predictive optimization of degradation yield | [4] |

Data Tables

To facilitate the comparison of enzymatic activities, genetic engineering outcomes, and metabolic engineering strategies, the following tables present key quantitative data extracted from recent research.

Enzyme Activity and Substrate Specificity

| Enzyme | Substrate | Activity (U mg protein⁻¹) | Relative Activity (%) | Reference |

|---|---|---|---|---|

| MnbAB dioxygenase (Comamonas sp. JS46) | 3-Nitrobenzoic acid | High | 100 | [1] |

| MnbAB dioxygenase (Comamonas sp. JS46) | 2-Nitrobenzoic acid | Moderate | 45 | [1] |

| MnbAB dioxygenase (Comamonas sp. JS46) | 4-Nitrobenzoic acid | Low | 15 | [1] |

Genetic Engineering Outcomes

| Strain | Genetic Modification | Substrate | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Escherichia coli (wild-type) | None | Nitroaromatics | Baseline | [6] |

| Escherichia coli (NfsA/NfsB-deficient) | Knockout of nfsA, nfsB | Nitroaromatics | 5% of wild-type reductase activity | [6] |

| Engineered Escherichia coli | Introduction of Pseudomonas putida catabolic genes | Nitrobenzene | Complete degradation of 3 mM in 8 h | [5] |

Metabolic Engineering and Systems Modeling

| Organism | Engineering Strategy | Outcome | Reference |

|---|---|---|---|

| Escherichia coli | Genome-scale metabolic modeling | Identification of optimal pathway configurations for nitroaromatic degradation | [4] |

| Comamonas testosteroni | Regulation analysis | Elucidation of transcriptional and metabolic control points in aromatic catabolism | [7] |

Heterogeneous Catalysis in Reductive Amination Processes

Reductive amination involving 3-nitrobenzoic acid or related nitroaromatic compounds has been extensively studied using heterogeneous catalytic systems to synthesize secondary amines. A notable approach employs supported noble metal catalysts such as iridium, gold, or silver on oxide supports, facilitating one-pot reductive amination of nitroarenes with aldehydes or carboxylic acids.

Iridium-Catalyzed Reductive Amination: Iridium catalysts have been optimized for reductive amination of nitro compounds with aldehydes, achieving high yields under mild conditions. For example, in one study, 1-isopropoxy-4-nitrobenzene was reacted with various mono-substituted benzaldehydes to afford secondary amines with good yields, although the yield decreased when 4-nitrobenzaldehyde was used [1].

Gold and Silver Catalysis: Gold and silver nanoparticles supported on titanium dioxide have been demonstrated to catalyze reductive amination of benzoic acid derivatives effectively, using hydrogen and ammonia as reactants. These catalysts are bifunctional: the oxide support promotes dehydration steps converting ammonium carboxylates to amides and nitriles, while the metal sites hydrogenate the nitriles to amines. Yields of up to 92% benzylamine were reported, with catalysts reusable multiple times and requiring very low noble metal loading (0.025 mol% Au) [3].

Nickel-Based Catalysts: Ni/NiO heterogeneous catalysts have been employed for one-pot reductive amination of carbonyl compounds with nitroarenes using molecular hydrogen. The catalytic activity depends strongly on the catalyst's reduction temperature during preparation, affecting the active site availability. Optimal catalysts showed high selectivity towards secondary amines with minimal by-products [9].

Table 1: Representative Catalysts for Reductive Amination of Nitroaromatic Compounds

| Catalyst Type | Support | Reductant | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iridium complex | Not specified | Formic acid | 1-isopropoxy-4-nitrobenzene + aldehydes | up to 98 | [1] |

| Gold nanoparticles | TiO2 | H2 + NH3 | Benzoic acid derivatives | up to 92 | [3] |

| Nickel/Nickel oxide | Ni/NiO | H2 | Benzaldehyde + nitrobenzene | High | [9] |

Photocatalytic Degradation Using Semiconductor Composites

While specific studies on photocatalytic degradation of 3-nitrobenzoic acid are limited in the provided data, nitrobenzoic acids, including the meta isomer, are known targets for photocatalytic degradation due to their environmental persistence.

Semiconductor composites such as titanium dioxide-based materials are commonly used for photocatalytic degradation of nitroaromatic compounds. The electron-withdrawing nitro group in 3-nitrobenzoic acid influences its degradation pathways, often requiring advanced oxidation processes.

Research has investigated the role of ozone as an additional oxidant to enhance degradation efficiency of ortho-, meta-, and para-nitrobenzoic acids, indicating that combined photocatalytic and oxidative treatments can effectively break down these compounds [2].

Photocatalytic systems typically involve excitation of the semiconductor under UV or visible light, generating reactive species that attack the nitrobenzoic acid molecule, leading to mineralization or conversion to less harmful intermediates.

Microwave-Assisted Reaction Optimization for Derivative Synthesis

Microwave-assisted synthesis has been applied to optimize reaction conditions for the rapid and efficient preparation of derivatives related to nitrobenzoic acids.

Microwave irradiation accelerates reductive amination and other catalytic transformations by providing uniform and fast heating, reducing reaction times significantly compared to conventional heating.

For example, heterogeneous catalysts such as rhodium and platinum supported materials have been used under microwave conditions to synthesize pharmaceutical intermediates efficiently, suggesting potential applicability to 3-nitrobenzoic acid derivatives [7].

Microwave-assisted protocols enhance reaction rates and selectivities, enabling fine control over product formation, which is critical in synthesizing functionalized nitrobenzoic acid derivatives for industrial applications.

Summary Table: Key Catalytic and Reaction Engineering Applications of 3-Nitrobenzoic Acid

| Application Area | Catalyst/System | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Iridium, Gold, Silver, Nickel | Reductive amination | High yields of secondary amines; low noble metal loading; reusability | [1] [3] [9] |

| Photocatalytic Degradation | Semiconductor composites (e.g., TiO2) + ozone | Oxidative degradation | Enhanced degradation of nitrobenzoic acid isomers with ozone | [2] |

| Microwave-Assisted Reaction Optimization | Rhodium and Platinum catalysts | Derivative synthesis | Accelerated synthesis with improved selectivity and reduced reaction time | [7] |

Physical Description

Color/Form

Yellowish white crystals

XLogP3

Density

1.494

LogP

log Kow = 1.83

Melting Point

141.0 °C

140-141 °C

UNII

Related CAS

GHS Hazard Statements

H302 (94.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (50.51%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

3-Nitrobenzoic acid is prepared by nitrating benzoic acid at low temperature. Approximately 20% of the 2-nitro isomer and 1.5% of the 4-nitro isomer are co-produced. The 3-nitrobenzoic acid can be purified by recrystallization of the sodium salt. The oxidation of 3-nitrobenzaldehyde, prepared by the controlled oxidation of benzaldehyde, gives a higher yield.

General Manufacturing Information

Derivatives: m-Aminobenzoic acid; m-nitrobenzoyl chloride; Sulphur Red 7

Interactions

Dates

Molecular Interpretation of the Compaction Performance and Mechanical Properties of Caffeine Cocrystals: A Polymorphic Study

Aditya B Singaraju, Dherya Bahl, Chenguang Wang, Dale C Swenson, Changquan Calvin Sun, Lewis L StevensPMID: 31756102 DOI: 10.1021/acs.molpharmaceut.9b00377

Abstract

The 1:1 caffeine (CAF) and 3-nitrobenzoic acid (NBA) cocrystal (CAF:NBA) displays polymorphism. Each polymorph shares the same docking synthon that connects individual CAF and NBA molecules within the asymmetric unit; however, the extended intermolecular interactions are significantly different between the two polymorphic modifications. These alternative interaction topologies translate to distinct structural motifs, mechanical properties, and compaction performance. To assist our molecular interpretation of the structure-mechanics-performance relationships for these cocrystal polymorphs, we combine powder Brillouin light scattering (p-BLS) to determine the mechanical properties with energy frameworks calculations to identify potentially available slip systems that may facilitate plastic deformation. The previously reported Form 1 for CAF:NBA adopts a 2D-layered crystal structure with a conventional 3.4 Å layer-to-layer separation distance. For Form 2, a columnar structure of 1D-tapes is displayed with CAF:NBA dimers running parallel to the (110) crystallographic direction. Consistent with the layered crystal structure, the shear modulus for Form 1 is significantly reduced relative to Form 2, and moreover, our p-BLS spectra for Form 1 clearly display the presence of low-velocity shear modes, which support the expectation of a low-energy slip system available for facile plastic deformation. Our energy frameworks calculations confirm that Form 1 displays a favorable slip system for plastic deformation. Combining our experimental and computational data indicates that the structural organization in Form 1 of CAF:NBA improves the compressibility and plasticity of the material, and from our tabletability studies, each of these contributions confers superior tableting performance to that of Form 1. Overall, mechanical and energy framework data permit a clear interpretation of the functional performance of polymorphic solids. This could serve as a robust screening approach for early pharmaceutical solid form selection and development.NIR-Remote Selected Activation Gene Expression in Living Cells by Upconverting Microrods

Bin Zheng, Lin Su, Huizhuo Pan, Beibei Hou, Ying Zhang, Fang Zhou, Xiaoli Wu, Xiaoqun Gong, Hanjie Wang, Jin ChangPMID: 26619378 DOI: 10.1002/adma.201503961

Abstract

An NIR-controlled gene expression system based on upconverting rods (UCRs) is demonstrated. The UCRs can harvest the "biocompatible" NIR light and convert it into local UV light, resulting in cleavage of the photosensitive molecule (4-(hydroxymethyl)-3-nitrobenzoic acid, ONA) and on-demand release of gene carriers, thus realizing target gene expression at high spatial and temporal resolutions.FT-IR, molecular structure, first order hyperpolarizability, HOMO and LUMO analysis, MEP and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate

C S Chidan Kumar, C Yohannan Panicker, Hoong-Kun Fun, Y Sheena Mary, B Harikumar, S Chandraju, Ching Kheng Quah, Chin Wei OoiPMID: 24607470 DOI: 10.1016/j.saa.2014.01.145

Abstract

2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature. The structure of the compound was confirmed by IR and single-crystal X-ray diffraction studies. FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was recorded and analyzed. The crystal structure is also described. The vibrational wavenumbers were computed using HF and DFT methods and are assigned with the help of potential energy distribution method. The first hyperpolarizability and infrared intensities are also reported. The geometrical parameters of the title compound obtained from XRD studies are in agreement with the calculated (DFT) values. The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis. The HOMO and LUMO analysis are used to determine the charge transfer within the molecule. MEP was performed by the DFT method.Molecular structure, spectroscopic (FT-IR, FT-Raman), NBO and HOMO-LUMO analyses, computation of thermodynamic functions for various temperatures of 2, 6-dichloro-3-nitrobenzoic acid

V Balachandran, G Santhi, V Karpagam, A LakshmiPMID: 23562743 DOI: 10.1016/j.saa.2013.03.021

Abstract

The FT-IR and Raman spectra of 2, 6-dichloro-3-nitrobenzoic acid (DCNBA) have been recorded and analyzed. The equilibrium geometry, various bonding and harmonic vibrational wavenumbers have been calculated with the help of density functional theory (DFT/B3LYP/cc-pvdz/6-311++G(d,p)) method. The optimized geometrical parameters obtained by B3LYP/6-311++G(d,p) method show good agreement with experimental X-ray data. Most of the vibrational modes are observed in the expected range. The Mulliken population analysis shows the interactions of C-N-O···H-C and C-O···H-C. The most possible interaction is explained using natural bond orbital (NBO) analysis. The effects of molecular association through O-H···O hydrogen bonding have been described by the single dimer structure. The strengthening and polarization of the C=O bond increases due to the degree of conjugation. HOMO-LUMO energy and the thermodynamic parameters are also evaluated. The thermodynamic functions (heat capacity, internal heat energy, Gibbs energy and entropy) from spectroscopic data by statistical methods were obtained for the range of temperature 100-1000 K.CdSe quantum dots capped PAMAM dendrimer nanocomposites for sensing nitroaromatic compounds

M Algarra, B B Campos, M S Miranda, Joaquim C G Esteves da SilvaPMID: 21238718 DOI: 10.1016/j.talanta.2010.10.056

Abstract

The detection of nitroaromatic compounds, best known as raw materials in explosives preparations, is important in many fields including environmental science, public security and forensics. CdSe quantum dots capped with PAMAM-G(4) dendrimer were synthetized in water and used for the detection of trace amounts of three nitroaromatic compounds: 4-methoxy-2-nitrophenol (MNP), 2-amine-5-chloro-1,3-dinitrobenzene (ACNB) and 3-methoxy-4-nitrobenzoic acid (MNB). To increase the apparent water solubility of these compounds α-cyclodextrin (α-CD) was used to promote the formation of inclusion complexes. The studied nitroaromatic compounds (plus α-CD) significantly quenched the fluorescence intensity of the nanocomposite with linear Stern-Volmer plots. The Stern-Volmer constants (standard deviation in parenthesis) were: MNB, K(SV)=65(5)×10(4) M(-1); ACNB, K(SV)=19(2)×10(4) M(-1); and, MNP, K(SV)=33(1)×10(2) M(-1). These constants suggest the formation of a ground state complex between the nitroaromatric compounds and the sensor which confers a relatively high analytical sensitivity. The detection sensibilities are about 0.01 mg L(-1) for MNB and ACNB and about 0.1 mg L(-1) for MNP. No interferences or small interferences are observed for trinitrotoluene [K(SV)=10(2)×10(2)×M(-1)], 2,4-dinitrotoluene [K(SV)=20(3)×10 M(-1)], 2,6-dinitrotoluene [K(SV)=11(4)×10 M(-1)] and nitrobenzene [K(SV)=2(1)×10(3)×M(-1)].Influence of alkaline earth metals on molecular structure of 3-nitrobenzoic acid in comparison with alkali metals effect

M Samsonowicz, E Regulska, W LewandowskiPMID: 21862395 DOI: 10.1016/j.saa.2011.07.041

Abstract

The influence of beryllium, magnesium, calcium, strontium and barium cations on the electronic system of 3-nitrobenzoic acid was studied in comparison with studied earlier alkali metal ions. The vibrational FT-IR (in KBr and ATR techniques) and (1)H and (13)C NMR spectra were recorded for 3-nitrobenzoic acid and its salts. Characteristic shifts in IR and NMR spectra along 3-nitrobenzoates of divalent metal series Mg→Ba were compared with series of univalent metal Li→Cs salts. Good correlations between the wavenumbers of the vibrational bands in the IR spectra for 3-nitrobenzoates and ionic potential, electronegativity, inverse of atomic mass, atomic radius and ionization energy of metals were found for alkaline earth metals as well as for alkali metals. The density functional (DFT) hybrid method B3LYP with two basis sets: 6-311++G** and LANL2DZ were used to calculate optimized geometrical structures of studied compounds. The theoretical wavenumbers and intensities of IR spectra as well as chemical shifts in NMR spectra were obtained. Geometric aromaticity indices, atomic charges, dipole moments and energies were also calculated. The calculated parameters were compared to experimental characteristic of studied compounds.Relative Growth Rates of Bean and Oat Plants Containing Known Amounts of a Labeled Plant-Growth Regulator (2-Iodo131-3-Nitrobenzoic Acid)

J W Mitchell, J W Wood, W C Wolfe, G W Irving JrPMID: 17750562 DOI: 10.1126/science.106.2756.395

Abstract

Direct generation of acyclic polypropionate stereopolyads via double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols: beyond stepwise carbonyl addition in polyketide construction

Xin Gao, Hoon Han, Michael J KrischePMID: 21739988 DOI: 10.1021/ja204570w

Abstract

Under the conditions of transfer hydrogenation employing the cyclometalated iridium catalyst (R)-I derived from [Ir(cod)Cl](2), allyl acetate, 4-cyano-3-nitrobenzoic acid, and the chiral phosphine ligand (R)-SEGPHOS, α-methylallyl acetate engages 1,3-propanediol (1a) and 2-methyl-1,3-propanediol (1b) in double carbonyl crotylation from the alcohol oxidation level to deliver the C(2)-symmetric and pseudo-C(2)-symmetric stereopolyads 2a and 3a, respectively, with exceptional control of anti-diastereoselectivity and enantioselectivity. Notably, the polypropionate stereopentad 3a is formed predominantly as 1 of 16 possible stereoisomers. Desymmetrization of 3a is readily achieved upon iodoetherification to form pyran 4. The direct generation of 3a enables a dramatically simplified approach to previously prepared polypropionate substructures, as demonstrated by the synthesis of C19-C27 of rifamycin S (eight steps, originally prepared in 26 steps) and C19-C25 of scytophycin C (eight steps, originally prepared in 15 steps). The present transfer hydrogenation protocol represents an alternative to chiral auxiliaries, chiral reagents, and premetalated nucleophiles in polyketide construction.Mitochondrial-dependent apoptosis in Huntington's disease human cybrids

Ildete L Ferreira, Maria V Nascimento, Márcio Ribeiro, Sandra Almeida, Sandra M Cardoso, Manuela Grazina, João Pratas, Maria João Santos, Cristina Januário, Catarina R Oliveira, A Cristina RegoPMID: 20079354 DOI: 10.1016/j.expneurol.2010.01.002

Abstract

We investigated the involvement of mitochondrial-dependent apoptosis in Huntington's disease (HD) vs. control (CTR) cybrids, obtained from the fusion of human platelets with mitochondrial DNA-depleted NT2 cells, and further exposed to 3-nitropropionic acid (3-NP) or staurosporine (STS). Untreated HD cybrids did not exhibit significant modifications in the activity of mitochondrial respiratory chain complexes I-IV or in mtDNA sequence variations suggestive of a primary role in mitochondrial susceptibility in the subpopulation of HD carriers studied. However, a slight decrease in mitochondrial membrane potential and increased formation of intracellular hydroperoxides was observed in HD cybrids under basal conditions. Furthermore, apoptotic nuclei morphology and a moderate increase in caspase-3 activation, as well as increased levels of superoxide ions and hydroperoxides were observed in HD cybrids upon 3-NP or STS treatment. 3-NP-evoked apoptosis in HD cybrids involved cytochrome c and AIF release from mitochondria, which was associated with mitochondrial Bax translocation. CTR cybrids subjected to 3-NP showed increased mitochondrial Bax and Bim levels and the release of AIF, but not cytochrome c, suggesting a different mode of cell death, linked to the loss of membrane integrity. Additionally, increased mitochondrial Bim and Bak levels, and a slight release of cytochrome c in untreated HD cybrids may help to explain their moderate susceptibility to mitochondrial-dependent apoptosis.Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII

Ylenia Cau, Daniela Vullo, Mattia Mori, Elena Dreassi, Claudiu T Supuran, Maurizio BottaPMID: 29271882 DOI: 10.3390/molecules23010017

Abstract

Selective inhibition of tumor-associated carbonic anhydrase (CA; EC 4.2.1.1) isoforms IX and XII is a crucial prerequisite to develop successful anticancer therapeutics. Herein, we confirmed the efficacy of the 3-nitrobenzoic acid substructure in the design of potent and selective carboxylic acid derivatives as CAs inhibitors. Compoundemerged as the most potent inhibitor of the tumor-associated hCA IX and XII (

= 16 and 82.1 nM, respectively) with a significant selectivity with respect to the wide spread hCA II. Other 3-nitrobenzoic acid derivatives showed a peculiar CA inhibition profile with a notable potency towards hCA IX.